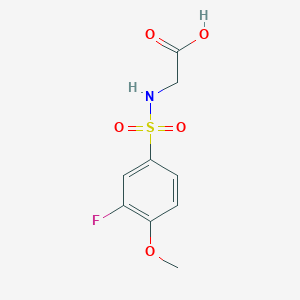

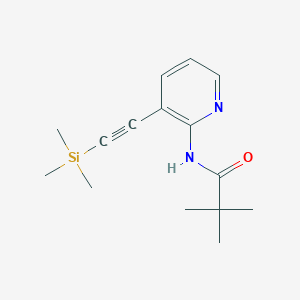

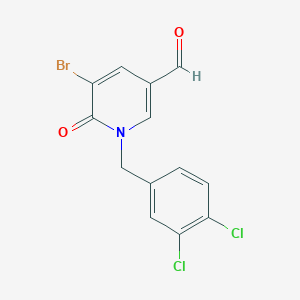

![molecular formula C15H10O4 B1345331 (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-23-1](/img/structure/B1345331.png)

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-2E-3-furylprop-2-enylidene-6-hydroxy-1-benzofuran-3(2H)-one, is a heterocyclic compound with a unique chemical structure. It has been studied extensively for its potential application in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One study describes a palladium-catalyzed tandem reaction involving yne-propargylic carbonates and boronic acids, including 2-furyl boronic acid, leading to the synthesis of benzofuran derivatives. This process involves an electrocyclization step to yield fused aromatic rings, highlighting the compound's utility in synthesizing complex aromatic structures (Wang et al., 2004).

Photochromic Properties

Another study examines the photochromic properties of furyl fulgides, which are classes of organic molecules that exhibit reversible changes in color upon exposure to light. The research investigates the structural differences between E and Z isomers of furyl fulgides and their implications for photochromic behavior, contributing to applications in data storage and high-resolution spectroscopy (Strübe et al., 2011).

Antiproliferative Activity

A study on the cytotoxic neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds related to the benzofuran structure. These compounds demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines, suggesting potential applications in cancer research (Ma et al., 2017).

Maillard Reaction Chromophores

Research into the Maillard reaction, which is a form of non-enzymatic browning involving amino acids and reducing sugars, identified chromophores related to the compound's structure. These findings have implications for understanding the chemistry behind food flavor, color, and aroma development during thermal processing (Frank & Hofmann, 2000).

Organic Synthesis and Catalysis

A study focused on flow photo-Nazarov reactions of 2-furyl vinyl ketones describes the cyclization of these compounds to produce furan-fused cyclopentanones. This demonstrates the compound's role in facilitating the synthesis of complex organic structures, particularly in light of the challenges associated with traditional Brønsted and Lewis acid-mediated cyclization methods (Ashley et al., 2018).

Propiedades

IUPAC Name |

(2Z)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H/b3-1+,13-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJFGPAYRLAJH-LFXCGDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)

![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)

![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)

![5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine](/img/structure/B1345265.png)